molecular formula C16H16N2O7S B10889907 3-{[4-(Acetylsulfamoyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 491831-84-6

3-{[4-(Acetylsulfamoyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B10889907
CAS No.: 491831-84-6
M. Wt: 380.4 g/mol
InChI Key: VWGAURLPXKOXOZ-UHFFFAOYSA-N
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Description

3-{[4-(Acetylsulfamoyl)phenyl]carbamoyl}-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound with the molecular formula C₁₆H₁₆N₂O₇S This compound is characterized by its unique bicyclic structure, which includes an oxabicyclo[221]heptene ring system

Preparation Methods

The synthesis of 3-{[4-(Acetylsulfamoyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with appropriate amines and sulfonyl chlorides under controlled conditions . The reaction typically requires the use of catalysts such as sulfuric acid and may involve sonication to enhance the reaction rate . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-{[4-(Acetylsulfamoyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-{[4-(Acetylsulfamoyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[4-(Acetylsulfamoyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The acetylsulfamoyl group can form hydrogen bonds with active site residues, while the phenylcarbamoyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 3-{[4-(Acetylsulfamoyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid include:

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

491831-84-6

Molecular Formula

C16H16N2O7S

Molecular Weight

380.4 g/mol

IUPAC Name

3-[[4-(acetylsulfamoyl)phenyl]carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C16H16N2O7S/c1-8(19)18-26(23,24)10-4-2-9(3-5-10)17-15(20)13-11-6-7-12(25-11)14(13)16(21)22/h2-7,11-14H,1H3,(H,17,20)(H,18,19)(H,21,22)

InChI Key

VWGAURLPXKOXOZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2C3C=CC(C2C(=O)O)O3

Origin of Product

United States

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